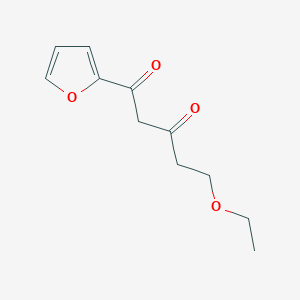

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione

Description

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is a diketone derivative featuring a furan-2-yl substituent at position 1 and an ethoxy group at position 5 of the pentane backbone. This compound belongs to a broader class of 1,3-diketones, which are characterized by their two ketone groups separated by a single carbon atom. Such compounds are of significant interest in organic synthesis due to their ability to act as chelating ligands, participate in cyclization reactions, and serve as intermediates in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-ethoxy-1-(furan-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C11H14O4/c1-2-14-7-5-9(12)8-10(13)11-4-3-6-15-11/h3-4,6H,2,5,7-8H2,1H3 |

InChI Key |

DBQFVVXDTLSWNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)CC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety undergoes oxidation, particularly at the α-carbon positions. For example:

-

Oxidation to carboxylic acids : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the α-carbons adjacent to carbonyl groups oxidize to form 3-carboxy-5-ethoxy-1-(furan-2-yl)pentanedioic acid derivatives.

-

Site selectivity : The ethoxy group directs oxidation toward the less hindered carbonyl group, as observed in analogous 1,3-diketones .

Condensation Reactions

The compound participates in base- or acid-catalyzed condensations with active methylene compounds (e.g., 2,4-pentanedione):

Base-Catalyzed Pathway

-

Product : Forms pyridine derivatives via intermediate enolization and cyclization (e.g., 3-acetyl-5-(furan-2-yl)-2-methylpyridine) .

-

Mechanism :

Acid-Catalyzed Pathway

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Base-catalyzed | NH₄OAc | Pyridine derivatives | 20–29% | |

| Acid-catalyzed | HCl | Benzophenone derivatives | 15–30% |

Copper-Catalyzed Intramolecular Annulation

Microwave-Assisted Cyclization

-

Efficiency : Reactions complete in 1–4 minutes under microwave irradiation vs. hours under conventional heating .

-

Example : Synthesis of pyridine derivatives (62–84% yields) .

Nucleophilic Substitution

The ethoxy group undergoes substitution under acidic or basic conditions:

-

Hydrolysis : Conversion to hydroxyl groups via acid (e.g., HCl/H₂O) or base (e.g., NaOH) .

-

Alkylation/Acylation : Ethoxy serves as a leaving group for SN2 reactions with alkyl halides or acyl chlorides .

Photoredox Reactions

Iridium photocatalysis enables functionalization under mild conditions:

-

Example : Cross-dehydrogenative coupling with CH₂Cl₂/TFE solvent, yielding fluorinated derivatives .

Biological Activity

Though not a direct reaction, its structural analogs exhibit:

-

Antimicrobial activity : Via disruption of microbial cell membranes.

-

Enzyme inhibition : Binding to ATP-binding pockets in kinases.

Key Structural and Mechanistic Insights

Scientific Research Applications

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, its furan ring can participate in electron transfer reactions, while the carbonyl groups can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

5-Methoxy-1-phenylpentane-1,3-dione (CAS 1094310-55-0)

- Structure : Methoxy group at position 5 and phenyl group at position 1.

- Molecular Weight : 206.24 g/mol (C₁₂H₁₄O₃) .

- Key Differences :

- The phenyl group introduces aromaticity, enhancing stability but reducing solubility in polar solvents compared to the furan-2-yl group.

- The methoxy substituent (smaller and less lipophilic than ethoxy) may lower boiling points and alter reactivity in nucleophilic substitutions.

5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS 1248610-76-5)

- Structure : Methoxy group at position 5 and a methyl-substituted pyrazole at position 1.

Indolin-2,3-dione Derivatives

- Structure : Contains a fused bicyclic system with two ketone groups.

- Key Differences :

- The rigid indole backbone in indolin-2,3-diones reduces conformational flexibility, affecting binding to biological targets.

- Additional carbonyl groups (as in indolin-2,3-dione) significantly alter receptor selectivity. For example, such derivatives exhibit high σ2 receptor affinity (Ki = 42 nM) but low σ1 affinity (>3000 nM) .

Data Table: Comparative Analysis

Biological Activity

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of existing literature, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is a derivative of furan, which is known for its diverse pharmacological properties. The compound features an ethoxy group and a pentane-1,3-dione moiety, which are crucial for its biological activity. While specific synthesis pathways for this compound are not extensively documented, related furan derivatives have been synthesized using various methods, including palladium-catalyzed reactions and other organic transformations.

Biological Activity

The biological activity of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione can be inferred from studies of similar furan-containing compounds. Research indicates that furan derivatives exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Furan compounds have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that furan derivatives can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Compounds with furan moieties are often evaluated for their cytotoxic effects against cancer cell lines. Some studies report that these compounds can induce apoptosis in tumor cells, making them candidates for cancer therapy .

- Tyrosinase Inhibition : Furan derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in the context of skin pigmentation disorders and cosmetic applications .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Tyrosinase Inhibition | Competitive inhibition of enzyme activity |

Antimicrobial Properties

In a study examining the antimicrobial efficacy of various furan derivatives, it was found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating the potential utility of these compounds in treating resistant infections .

Antitumor Activity

Another study investigated the cytotoxic effects of furan-based compounds on human cancer cell lines. The results indicated that some derivatives could reduce cell viability by over 70% at specific concentrations, suggesting a strong potential for further development as anticancer agents .

Tyrosinase Inhibition Studies

Research focusing on tyrosinase inhibitors highlighted that certain furan derivatives could achieve IC50 values in the low micromolar range. This suggests their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen condensation between ethoxy-substituted acetylfuran and a suitable diketone precursor. Reaction optimization involves varying catalysts (e.g., NaH or LDA), temperature (60–100°C), and solvent polarity (THF vs. DMF). Yield improvements are achieved by inert atmosphere conditions to prevent oxidation of the furan moiety. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves ethoxy (-OCH₂CH₃) and furan proton environments. Coupling constants (J) distinguish cis/trans conformers.

- IR Spectroscopy : Confirms diketone C=O stretches (~1700 cm⁻¹) and furan ring vibrations (e.g., 1600–1500 cm⁻¹) .

- X-ray Crystallography (via SHELX): Resolves tautomeric forms and molecular packing. Discrepancies between NMR and crystallographic data (e.g., keto-enol ratios) require multi-technique validation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact.

- Ventilation : Employ fume hoods to minimize inhalation of aerosols.

- Spill Management : Collect using non-sparking tools and store in sealed containers. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (PCM model) and transition-state analysis (IRC) validate mechanistic pathways. Experimental kinetics (e.g., rate constants via UV-Vis) cross-check computational predictions .

Q. What experimental approaches elucidate tautomeric equilibria under varying solvent conditions?

- Methodological Answer :

- Variable-Temperature NMR : Monitors keto-enol shifts in DMSO-d₆ vs. CDCl₃. Integration of enolic OH signals quantifies equilibrium constants.

- Solvent-Dependent UV-Vis : Tracks λ_max shifts correlated with solvent polarity (Kamlet-Taft parameters).

- Crystallography : Resolves dominant tautomers in solid state (e.g., enol form stabilized by intramolecular H-bonding) .

Q. What mechanistic insights can kinetic studies provide for cross-coupling reactions involving this compound?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Monitor substrate depletion via GC-MS under controlled Pd catalyst loadings.

- Isotope Labeling : ¹³C-labeled ethoxy groups track regioselectivity in Suzuki-Miyaura couplings.

- Arrhenius Plots : Determine activation energy (Eₐ) to distinguish rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How does steric and electronic modulation of the furan ring influence the compound’s coordination behavior in metal complexes?

- Methodological Answer :

- Single-Crystal XRD : Resolves binding modes (e.g., κ²-O,O’ vs. η²-furan) in Cu(II) or Ru(II) complexes.

- Cyclic Voltammetry : Probes redox activity of metal-bound diketone.

- EPR Spectroscopy : Detects paramagnetic species in Fe(III) complexes, correlating with ligand field splitting .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental dipole moments?

- Methodological Answer : Compare DFT-derived dipole moments (gas phase) with experimental values (solution-phase dielectric constant corrections). Solvent cavity models (e.g., COSMO-RS) account for solvation effects. Discrepancies >10% suggest incomplete basis sets or overlooked tautomers .

Q. Why do NMR spectra show unexpected splitting patterns in protic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.